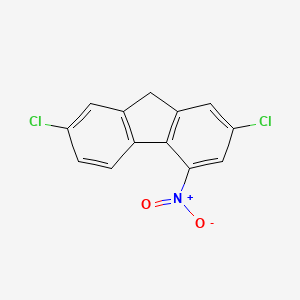
2,7-dichloro-4-nitro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-dichloro-4-nitro-9H-fluorene is a chemical compound with the molecular formula C13H7Cl2NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and one nitro group attached to the fluorene core.
Vorbereitungsmethoden
The synthesis of 2,7-dichloro-4-nitro-9H-fluorene typically involves multiple steps. One common method includes the nitration of 2,7-dichlorofluorene, followed by purification processes to isolate the desired product. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the selective formation of the nitro derivative .
Analyse Chemischer Reaktionen
2,7-dichloro-4-nitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex fluorene derivatives, which are used in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 2,7-dichloro-4-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis. The anticancer activity is linked to the induction of apoptosis in cancer cells through the disruption of cellular pathways and the binding to active sites of target enzymes .
Vergleich Mit ähnlichen Verbindungen
2,7-dichloro-4-nitro-9H-fluorene can be compared with other fluorene derivatives, such as:
2,7-dichloro-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical transformations.
2,7-dibromo-9H-fluorene: Contains bromine atoms instead of chlorine, which can influence its reactivity and applications.
4-nitro-9H-fluorene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
92961-04-1 |
|---|---|
Molekularformel |
C13H7Cl2NO2 |
Molekulargewicht |
280.10 g/mol |
IUPAC-Name |
2,7-dichloro-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
InChI-Schlüssel |
OCHIQVDAGYHTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
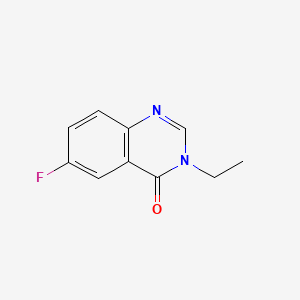
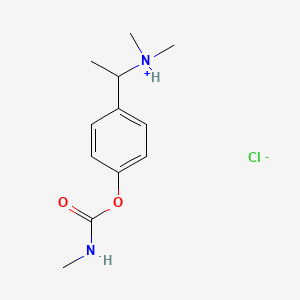
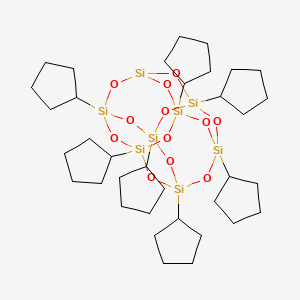
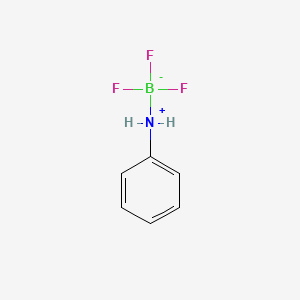
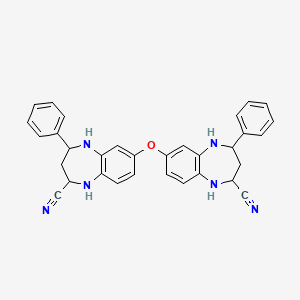
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
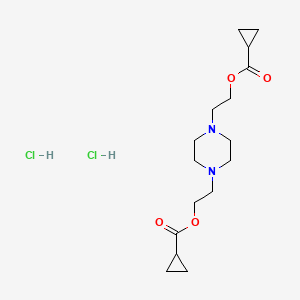

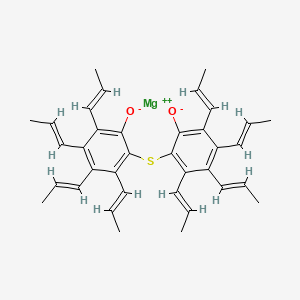
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
